molecular formula C17H20ClF3N4O B4544892 N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide

N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide

Cat. No. B4544892
M. Wt: 388.8 g/mol
InChI Key: BDLNHTYAEOHSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, combining specific functional groups to achieve the desired structure. For instance, the synthesis and structure-activity relationship (SAR) studies of similar compounds have demonstrated the importance of substituting specific groups to generate potent antihyperglycemic agents, highlighting the role of trifluoromethyl groups in biological activity (Kees et al., 1996).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography and NMR spectroscopy, is pivotal in confirming the geometry, bonding, and configuration of compounds. For example, the molecular structure of similar compounds has been established through single-crystal X-ray diffraction studies, revealing significant insights into the intramolecular hydrogen bonds and π-π interactions that contribute to structural stability (Achutha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving the compound can include transformations and interactions with various reagents, potentially leading to a wide range of derivatives with unique properties. The reaction mechanisms, such as cyclization and substitution reactions, play a crucial role in the synthesis of pyrazole derivatives, demonstrating the compound's reactivity and versatility in organic synthesis (Martins et al., 1999).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, provide vital information for understanding the compound's behavior in different environments. These properties are crucial for predicting the compound's stability, reactivity, and suitability for various applications. Studies on similar compounds have explored their crystallization behavior and thermal stability, offering insights into their physical characteristics (Viveka et al., 2016).

Chemical Properties Analysis

Chemical properties analysis focuses on the compound's reactivity, including its behavior in chemical reactions, stability under different conditions, and interactions with other molecules. Understanding these properties is essential for predicting how the compound might be modified or utilized in the synthesis of more complex molecules or in various chemical processes. Research on related compounds has shed light on their reactivity patterns, providing a foundation for further exploration of similar molecules (Ledenyova et al., 2018).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-5-methylpyrazol-4-yl)methyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClF3N4O/c1-4-25-11(2)12(8-22-25)9-24(3)10-16(26)23-15-7-13(17(19,20)21)5-6-14(15)18/h5-8H,4,9-10H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLNHTYAEOHSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(C)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.